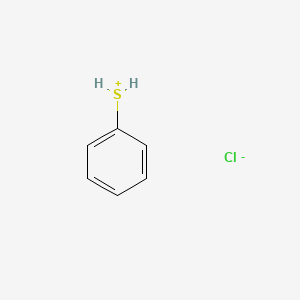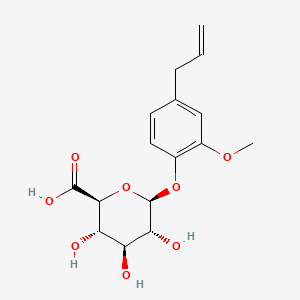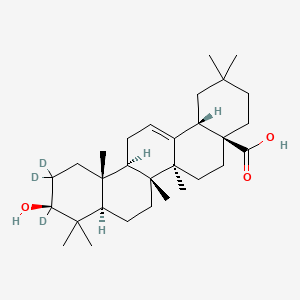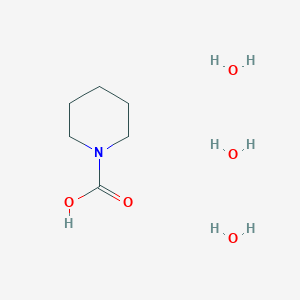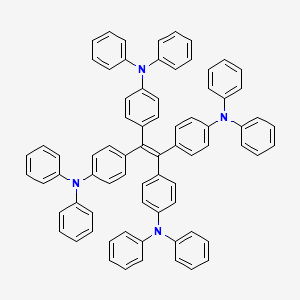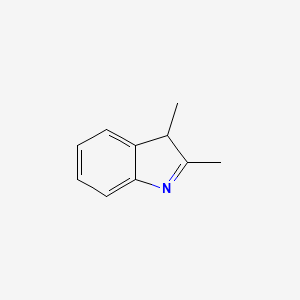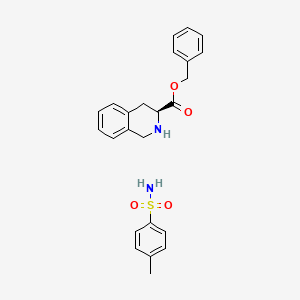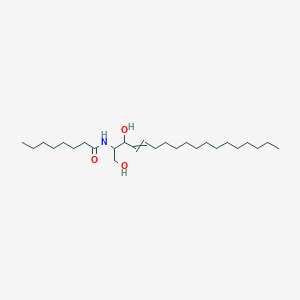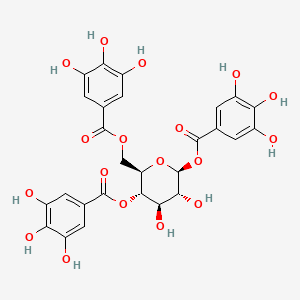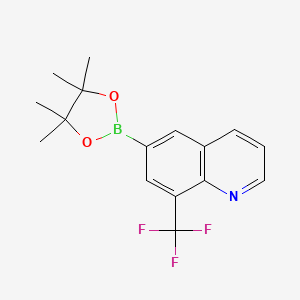
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride is a complex organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride typically involves multiple steps:
-
Formation of the Pyrimidine Ring: : The initial step involves the synthesis of the pyrimidine ring, which is achieved through the reaction of appropriate precursors under controlled conditions. This step often requires the use of chlorinating and fluorinating agents to introduce the chloro and fluoro substituents.
-
Introduction of the Triazole Ring: : The triazole ring is introduced through a cyclization reaction involving a suitable precursor. This step may require the use of catalysts and specific reaction conditions to ensure the formation of the triazole ring.
-
Coupling of the Rings: : The pyrimidine and triazole rings are then coupled together through a series of reactions that involve the formation of carbon-carbon and carbon-nitrogen bonds. This step often requires the use of coupling agents and specific reaction conditions to achieve the desired product.
-
Hydrochloride Formation: : The final step involves the conversion of the compound into its hydrochloride salt form. This is typically achieved through the reaction of the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the chloro and fluoro substituents, leading to the formation of dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Dehalogenated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities. It has shown promise as an antifungal and antibacterial agent, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential use in the treatment of fungal and bacterial infections. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
Industry
In industry, the compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with bacterial enzymes, inhibiting their activity and leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar mechanism of action.
Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species.
Uniqueness
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(3-chloro-1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride is unique due to its specific combination of chloro and fluoro substituents, which enhance its biological activity and selectivity. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects.
属性
分子式 |
C16H13Cl3F3N5O |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
3-(6-chloro-5-fluoropyrimidin-4-yl)-1-(3-chloro-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H12Cl2F3N5O.ClH/c1-8(13-12(21)14(17)23-6-22-13)16(27,5-26-7-24-15(18)25-26)10-3-2-9(19)4-11(10)20;/h2-4,6-8,27H,5H2,1H3;1H |
InChI 键 |
VTOATALLNGPGSU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC(=N2)Cl)(C3=C(C=C(C=C3)F)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


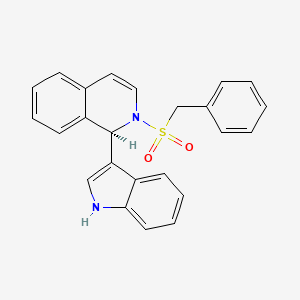

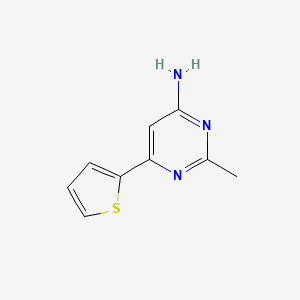
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
